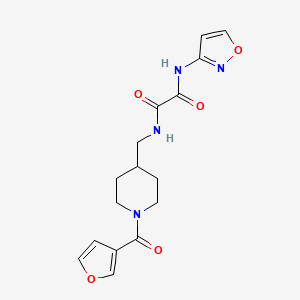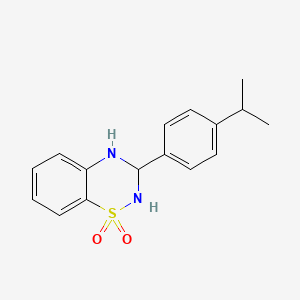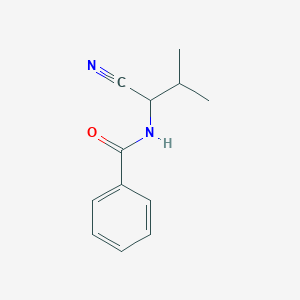
N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide, also known as FIPI, is a small molecule inhibitor that targets phospholipase D (PLD). PLD is an enzyme that plays a crucial role in various cellular processes, including membrane trafficking, signal transduction, and cytoskeletal rearrangement. FIPI has been shown to have potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
Mechanism of Action
N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide targets the catalytic domain of PLD, which is responsible for the hydrolysis of phosphatidylcholine to produce phosphatidic acid. By inhibiting PLD, N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide prevents the production of phosphatidic acid, which is a key signaling molecule involved in various cellular processes.
Biochemical and Physiological Effects
N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide has been shown to have various biochemical and physiological effects. In cancer cells, N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide inhibits the activation of Akt, a key signaling molecule involved in cell survival and proliferation. N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide also inhibits the activation of ERK, a key signaling molecule involved in cell proliferation and differentiation. In addition, N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide has been shown to inhibit the production of reactive oxygen species (ROS) in cancer cells, which can lead to cell death.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide in lab experiments is its specificity towards PLD. N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide has been shown to have minimal off-target effects, making it a useful tool for studying the role of PLD in various cellular processes. However, one of the limitations of using N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide is its low solubility in water, which can make it difficult to administer in certain experimental conditions.
Future Directions
There are several future directions for the study of N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide. One area of research is the development of more potent and selective PLD inhibitors. Another area of research is the development of novel drug delivery systems for N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide, which can improve its solubility and bioavailability. In addition, further studies are needed to elucidate the role of PLD in various diseases, and to explore the potential therapeutic applications of N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide in these diseases.
Synthesis Methods
The synthesis of N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide involves the reaction of furan-3-carbonyl chloride with piperidine, followed by the reaction of the resulting compound with isoxazole-3-carboxylic acid. The final step involves the reaction of the resulting compound with oxalyl chloride to form N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide.
Scientific Research Applications
N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide has been extensively studied in various scientific research applications. One of the major applications of N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide is in cancer research. PLD has been shown to play a crucial role in cancer cell proliferation, migration, and invasion. N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide has been shown to inhibit the growth and metastasis of various cancer cells, including breast, prostate, and lung cancer cells.
properties
IUPAC Name |
N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O5/c21-14(15(22)18-13-4-8-25-19-13)17-9-11-1-5-20(6-2-11)16(23)12-3-7-24-10-12/h3-4,7-8,10-11H,1-2,5-6,9H2,(H,17,21)(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQLTYNSFLRKQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=NOC=C2)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8,10-Diazadispiro[2.2.46.23]dodecane-7,9-dione](/img/structure/B2972850.png)

![N-[3-(3,5-difluorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide](/img/structure/B2972853.png)

![3-(2,6-dichlorophenyl)-5-[(E)-2-(4-hydroxy-2-methylanilino)ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B2972857.png)

![3-[4-oxo-4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-1H-quinazoline-2,4-dione](/img/structure/B2972861.png)
![N-(2-ethoxyphenyl)-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2972862.png)


